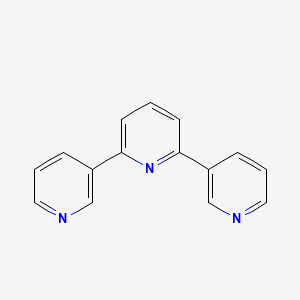

2,6-dipyridin-3-ylpyridine

Description

Structure

3D Structure

Properties

CAS No. |

70650-96-3 |

|---|---|

Molecular Formula |

C15H11N3 |

Molecular Weight |

233.27 g/mol |

IUPAC Name |

2,6-dipyridin-3-ylpyridine |

InChI |

InChI=1S/C15H11N3/c1-6-14(12-4-2-8-16-10-12)18-15(7-1)13-5-3-9-17-11-13/h1-11H |

InChI Key |

KAZLMTSNKVMZLA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1)C2=CN=CC=C2)C3=CN=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 2,6 Dipyridin 3 Ylpyridine and Its Structural Analogues

Established Synthetic Routes for Terpyridine Core Structures

The assembly of the fundamental terpyridine framework can be achieved through several established synthetic routes. These methods provide access to a diverse range of terpyridine isomers, including the common 2,2':6',2''-terpyridine and its relatives like 3,2':6',3''-terpyridine and 4,2':6',4''-terpyridine. mdpi.com

Kröhnke-Type Condensation Reactions

The Kröhnke pyridine (B92270) synthesis represents a classical and widely utilized method for constructing pyridine rings, which can be extended to the synthesis of terpyridines. mdpi.comwikipedia.org This reaction typically involves the condensation of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of an ammonia (B1221849) source, such as ammonium (B1175870) acetate. wikipedia.orgscispace.com The mechanism proceeds through a series of steps including a Michael addition, cyclization, and subsequent dehydration to form the aromatic pyridine ring. wikipedia.org

Variations of the Kröhnke reaction have been developed to improve yields and expand the scope of accessible structures. For instance, a one-pot Kröhnke method in aqueous media has been used to generate 4'-aryl-2,2':6',2''-terpyridines. wikipedia.org By substituting 2-acetylpyridine (B122185) with 3-acetylpyridine (B27631) or 4-acetylpyridine, the synthesis can be adapted to produce the symmetrical 3,2':6',3''-terpyridine and 4,2':6',4''-terpyridine isomers, respectively. mdpi.com Despite its utility, the Kröhnke synthesis can sometimes lead to the formation of complex reaction mixtures and by-products, necessitating careful purification of the desired terpyridine. scispace.com

Palladium-Catalyzed Cross-Coupling Strategies (e.g., Suzuki-Miyaura Coupling)

In recent years, palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the synthesis of terpyridines, often offering milder reaction conditions and greater functional group tolerance compared to classical methods. uminho.pte-bookshelf.de The Suzuki-Miyaura coupling, in particular, has been extensively employed for the formation of carbon-carbon bonds between pyridine rings. rsc.orgmdpi.comlibretexts.org

This strategy typically involves the reaction of a halo-substituted pyridine (or a triflate derivative) with a pyridylboronic acid or ester in the presence of a palladium catalyst and a base. rsc.orglibretexts.org For example, the synthesis of asymmetrically substituted 2,2':6',2''-terpyridines has been achieved through a stepwise palladium-catalyzed C-H arylation of pyridine N-oxides with bromopyridines. nih.gov Polymer-supported terpyridine palladium complexes have also been developed as reusable catalysts for Suzuki-Miyaura and other cross-coupling reactions in aqueous media, highlighting the move towards more sustainable synthetic practices. mdpi.com The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity in these coupling reactions. libretexts.orgnih.gov

| Coupling Reaction | Reactants | Catalyst System | Key Features |

| Suzuki-Miyaura | Halo-pyridine/triflate and Pyridylboronic acid/ester | Pd catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂), Base (e.g., K₂CO₃, K₃PO₄) | High functional group tolerance, mild conditions, can be performed in aqueous media. rsc.orgmdpi.comnih.gov |

| Stille Coupling | Halo(poly)pyridine and (Poly)pyridyltin derivative | Pd catalyst | Allows for the synthesis of non-symmetric and derivatized oligo(bipyridines) and terpyridines. researchgate.netcmu.edu |

| Negishi Coupling | Organo-zinc reagent and Halide/triflate | Pd or Ni catalyst | Offers an alternative to boronic acids, but can be sensitive to air and water. libretexts.org |

Targeted Synthesis of 2,6-dipyridin-3-ylpyridine Architectures

The specific arrangement of nitrogen atoms in this compound (3,2':6',3''-terpyridine) necessitates tailored synthetic approaches to ensure the correct connectivity of the pyridine rings.

Specific Linkage Strategies for 3,2':6',3''-Terpyridine Scaffolds

The construction of the 3,2':6',3''-terpyridine scaffold can be achieved by applying the general synthetic methods for terpyridines with specifically chosen precursors. One straightforward approach involves a modified Kröhnke synthesis where 3-acetylpyridine is used in place of 2-acetylpyridine. mdpi.commdpi.com

Palladium-catalyzed cross-coupling reactions provide a more modular approach. For example, the reaction of 2,6-dibromopyridine (B144722) with two equivalents of a pyridine-3-ylboronic acid derivative under Suzuki-Miyaura conditions can yield the desired 3,2':6',3''-terpyridine. Iterative cross-coupling strategies have also been developed to allow for the regioselective and controlled synthesis of such terpyridines. researchgate.net These methods offer the flexibility to introduce different substituents on the pyridine rings.

Functionalization and Derivatization of this compound

The ability to introduce various functional groups onto the this compound core is crucial for tuning its electronic, optical, and coordination properties.

Functionalization can be achieved either during the synthesis of the terpyridine scaffold or by post-synthetic modification. For instance, in Kröhnke-type syntheses, substituted benzaldehydes can be used to introduce aryl groups at the 4'-position of the central pyridine ring. mdpi.com

Palladium-catalyzed cross-coupling reactions are particularly valuable for post-synthetic functionalization. rsc.org For example, a pre-formed 3,2':6',3''-terpyridine bearing bromo-substituents can be further elaborated through Suzuki-Miyaura or other coupling reactions to introduce a wide range of aryl or heteroaryl groups. otago.ac.nz This allows for the synthesis of complex, multi-topic ligands for applications in supramolecular chemistry and the construction of coordination polymers. rsc.orgresearchgate.net The introduction of functional groups can significantly impact the properties of the resulting metal complexes.

| Functionalization Strategy | Precursor | Reagents | Purpose |

| Kröhnke Condensation | Substituted Aldehyde, Acetylpyridine | Ammonia source | Introduction of substituents at the 4'-position of the central pyridine ring. mdpi.comuminho.pt |

| Suzuki-Miyaura Coupling | Bromo-substituted terpyridine | Aryl/heteroaryl boronic acid, Pd catalyst, base | Introduction of aryl or heteroaryl groups at specific positions. rsc.orgotago.ac.nz |

| Direct C-H Arylation | Pyridine N-oxide | Bromopyridine, Pd catalyst, base | Stepwise introduction of aryl groups. nih.gov |

Introduction of Peripheral Substituents for Tunable Properties

The introduction of various substituents onto the terpyridine framework is a key strategy for modulating the physicochemical properties of both the free ligands and their metal complexes. royalsocietypublishing.orgnih.gov By strategically adding electron-donating or electron-withdrawing groups, researchers can influence the electronic and photophysical characteristics of these molecules. royalsocietypublishing.orgresearchgate.net

The functionalization of the terpyridine core, especially at the 4'-position of the central pyridine ring, with groups that possess different electronic properties can significantly alter the absorption and emission spectra of the resulting compounds. royalsocietypublishing.orgnih.gov For instance, attaching electron-rich moieties can create "push-pull" systems, where photoinduced charge transfer occurs from the donor substituent to the terpyridine acceptor core. nih.gov This principle is fundamental in designing molecules with specific optical and electronic behaviors. nih.gov

A variety of synthetic methods are employed to introduce these substituents. The Kröhnke reaction is a widely used method for preparing 4'-aryl-substituted terpyridines, involving the condensation of a substituted aryl aldehyde with 2-acetylpyridine. royalsocietypublishing.org This method has been instrumental in the synthesis of a broad range of terpyridine derivatives with diverse functionalities. royalsocietypublishing.orgresearchgate.net Other techniques, such as palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, offer alternative routes to functionalized terpyridines. rsc.orgsmolecule.com

The strategic placement of substituents allows for the creation of a wide library of terpyridine ligands with tailored properties, suitable for applications ranging from materials science to medicinal chemistry. royalsocietypublishing.orgnih.gov

Table 1: Examples of Substituted Terpyridines and their Synthetic Methods

| Compound | Substituent | Synthetic Method | Reference |

| 4'-(4-bromophenyl)-2,2':6',2"-terpyridine | 4-bromophenyl | Two-step aldol (B89426) condensation | scispace.com |

| 4'-(4-ethoxyphenyl)-3,2':6',3"-terpyridine | 4-ethoxyphenyl | One-pot Wang and Hanan method | mdpi.com |

| 4'-(4-butoxyphenyl)-3,2':6',3"-terpyridine | 4-butoxyphenyl | One-pot Wang and Hanan method | mdpi.com |

| 4,4"-dichloro-2,2':6',2"-terpyridine | 4,4"-dichloro | Wang and Hanan method | researchgate.net |

| 4'-(p-Tolyl)-2,2':6',2''-terpyridine | p-Tolyl | Kröhnke condensation | smolecule.com |

Post-Synthetic Modification Approaches

Post-synthetic modification (PSM) offers a powerful strategy for introducing functional groups onto pre-assembled molecular structures, including metal-organic cages and covalent organic frameworks (COFs). mdpi.comrsc.org This approach allows for the targeted alteration of a material's properties without deconstructing the parent framework. mdpi.com

In the context of terpyridine-containing materials, PSM can be used to introduce active metal centers. rsc.org For example, a terpyridine-functionalized COF can be treated with a metal precursor, such as Mn(CO)₅Br, to coordinate manganese ions to the terpyridine units within the framework. rsc.org This method has been successfully employed to create heterogeneous catalysts for reactions like the electrochemical reduction of CO₂. rsc.orgrsc.org

The success of PSM relies on the stability of the initial framework and the accessibility of the terpyridine sites for reaction. mdpi.com Spectroscopic techniques such as X-ray photoelectron spectroscopy (XPS) and infrared (IR) spectroscopy are crucial for confirming the successful coordination of the metal ions and characterizing the resulting material. rsc.orgresearchgate.net

PSM is not limited to the introduction of metals. It can also be used to introduce other organic functional groups, further expanding the chemical diversity and potential applications of terpyridine-based materials. mdpi.com This versatility makes PSM a valuable tool for the rational design of functional materials with tailored properties. mdpi.com

Optimization of Reaction Parameters and Yields in Terpyridine Synthesis

The efficiency of terpyridine synthesis is highly dependent on the optimization of reaction parameters. scispace.comtandfonline.com Factors such as the choice of solvent, temperature, catalyst, and the molar ratio of reactants can significantly impact the yield and purity of the desired product. rsc.orgjournalirjpac.com

One-pot synthesis procedures are often favored for their simplicity and efficiency. tandfonline.com For example, a one-pot reaction for the synthesis of 2,2′:6′,2″-terpyridine under mild, solvent-free conditions has been reported to yield 32% of the product. tandfonline.com This approach is scalable and offers a more environmentally friendly alternative to traditional methods. tandfonline.com

In the synthesis of substituted terpyridines, such as 4'-(4-bromophenyl)-2,2':6',2"-terpyridine, a two-step aldol condensation was found to significantly improve the yield from 20% to 63% compared to a one-pot procedure, which was plagued by the formation of polycondensation byproducts. scispace.com This highlights the importance of carefully selecting the synthetic strategy to minimize side reactions.

The use of catalysts can also play a crucial role in optimizing terpyridine synthesis. For instance, a reusable nanomagnetic catalyst has been employed in the one-pot synthesis of various terpyridines, achieving good yields in short reaction times under solvent-free conditions. rsc.org The optimization of catalyst loading and reaction temperature was key to achieving the best results. rsc.org

The choice of nitrogen source in the ring-closing step is another critical parameter. journalirjpac.com In the synthesis of 2,6-di(pyridin-2-yl)pyridin-4(1H)-one, ammonium formate (B1220265) was identified as the optimal nitrogen source, leading to a total yield of 66%, a significant improvement over previously reported methods. journalirjpac.com

Careful optimization of these parameters is essential for developing efficient, high-yielding, and scalable synthetic routes to a wide range of terpyridine derivatives.

Table 2: Optimization of Reaction Conditions for Terpyridine Synthesis

| Terpyridine Derivative | Reactants | Catalyst/Base | Solvent | Temperature | Yield | Reference |

| 2,2′:6′,2″-terpyridine | 2-acetylpyridine, ammonia | - | Solvent-free | Mild | 32% | tandfonline.com |

| 4'-(4-bromophenyl)-2,2':6',2"-terpyridine | 2-acetylpyridine, 4-bromobenzaldehyde | Ammonium acetate | - | - | 63% | scispace.com |

| 4'-(4-methylphenyl)-2,6-dipyridin-2-ylpyridine | 2-acetylpyridine, 4-methylbenzaldehyde | Potassium hydroxide | Ethanol | - | 39-40% | smolecule.com |

| 2,6-di(pyridin-2-yl)pyridin-4(1H)-one | Ethyl picolinate, acetone | Sodium hydride, Ammonium formate | - | 10°C | 66% | journalirjpac.com |

| Various substituted terpyridines | Aryl aldehydes, acetylpyridine derivatives, ammonium acetate | Fe₃O₄@O₂PO₂(CH₂)₂NH₃⁺CF₃CO₂⁻ | Solvent-free | 120°C | Good | rsc.org |

Advanced Spectroscopic and Structural Characterization of 2,6 Dipyridin 3 Ylpyridine Systems

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry serves as a critical tool for the characterization of 2,6-dipyridin-3-ylpyridine and its derivatives, providing precise molecular weight information and insights into their structural composition through fragmentation analysis. This technique is instrumental in confirming the identity and purity of synthesized compounds.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is pivotal for the unambiguous identification of this compound by providing its exact mass. The molecular formula of this compound is C15H11N3, which corresponds to a calculated molecular weight of approximately 233.27 g/mol . nih.gov HRMS analysis yields a high-resolution mass-to-charge ratio that can confirm this elemental composition with a high degree of accuracy, distinguishing it from other compounds with the same nominal mass.

The fragmentation of pyridine (B92270) derivatives under mass spectrometry often involves characteristic losses of small molecules. For instance, aminonaphthyridines and aminoquinolines, which share structural similarities with dipyridin-3-ylpyridine, primarily show a loss of HCN from the molecular ion. researchgate.net In some cases, an alternative fragmentation pathway involving the loss of C2H2 is also observed. researchgate.net While specific fragmentation data for this compound is not detailed in the provided information, the fragmentation patterns of related pyridine and piperidine compounds suggest that the primary fragmentation pathways would likely involve the pyridine rings. researchgate.net

The study of fragmentation patterns is crucial for understanding the stability of the molecule and for the structural elucidation of its derivatives. chemrxiv.orguab.edutamu.edunih.gov By analyzing the fragment ions, researchers can deduce the connectivity of the pyridine rings and any substituent groups.

| Property | Value |

|---|---|

| Molecular Formula | C15H11N3 nih.gov |

| Molecular Weight | 233.27 g/mol nih.gov |

| Monoisotopic Mass | 233.09530 g/mol |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid, offering detailed insights into molecular geometry, bond lengths, and bond angles. unimi.itmdpi.commdpi.com

Single-Crystal X-ray Diffraction Analysis of Terpyridine Derivatives

Single-crystal X-ray diffraction (SCXRD) has been successfully employed to elucidate the structures of various terpyridine derivatives, which are structurally related to this compound. redalyc.org For example, the crystal structure of 4-([2,2':6',2''-terpyridin]-4'-yl)phenol (TpyOH) revealed that the molecule is nearly planar. redalyc.orgresearchgate.net The dihedral angles between the central pyridine ring and the adjacent rings are relatively small, indicating a high degree of conjugation. redalyc.orgresearchgate.net

In a silver(I) complex containing a bridging pyridyl ligand, the sixteen-membered chelate ring was found to have a nearly planar conformation. nih.gov This planarity is a common feature in many terpyridine-based structures and is crucial for their electronic and photophysical properties.

Crystal Packing and Intermolecular Interactions (e.g., π-π stacking, hydrogen bonding)

π-π Stacking: In many pyridine-containing compounds, π-π stacking interactions are a dominant feature in the crystal packing. nih.govnih.govresearchgate.netwikipedia.orgrsc.org These interactions occur between the aromatic pyridine rings of adjacent molecules. For instance, in the crystal structure of 1,1′-(pyridine-2,6-diyl)bis[N-(pyridin-2-ylmethyl)methanaminium] dichloride dihydrate, π–π interactions are observed with centroid-centroid distances of 3.4864 (12) and 3.5129 (13) Å. nih.gov Similarly, in alternating 2,6-/3,5-substituted pyridine-acetylene macrocycles, X-ray structures show π-stacked pairs of two macrocycles. nih.gov

Hydrogen Bonding: Hydrogen bonding is another critical intermolecular interaction that influences the crystal structure of nitrogen-containing heterocyclic compounds. nih.govmdpi.comresearchgate.netuci.edu In the crystal structure of 4-([2,2':6',2''-terpyridin]-4'-yl)phenol, molecules are linked by intermolecular hydrogen bonds. redalyc.org The presence of hydrogen bond donors and acceptors in the molecule or co-crystallized solvent molecules can lead to extensive hydrogen-bonded networks.

| Parameter | Value nih.gov |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.5972 (14) |

| b (Å) | 12.572 (3) |

| c (Å) | 12.731 (3) |

| α (°) | 101.256 (3) |

| β (°) | 101.610 (3) |

| γ (°) | 96.454 (3) |

| Volume (ų) | 1001.7 (4) |

Electronic Absorption and Emission Spectroscopy for Photophysical Insights

Electronic absorption and emission spectroscopy are powerful techniques used to investigate the photophysical properties of molecules like this compound. These methods provide information about the electronic transitions that occur when a molecule absorbs and emits light.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions in this compound. researchgate.netresearchgate.netnist.gov The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The UV-Vis spectrum of pyridine and its derivatives typically exhibits absorption bands corresponding to π → π* and n → π* transitions. researchgate.netasdlib.orgnih.gov

For terpyridine derivatives, the low-energy absorption band often has an intraligand charge transfer (ICT) character, while the high-energy band is characteristic of π–π* transitions within the terpyridine moiety. redalyc.org The specific wavelengths and intensities of these absorption bands are sensitive to the molecular structure and the solvent environment. For example, the UV absorption spectrum of 2,2´:6´,2´´-terpyridine in acetonitrile shows distinct absorption features. researchgate.net The introduction of substituents on the pyridine rings can lead to shifts in the absorption maxima, providing valuable information about the electronic effects of these substituents.

The photophysical properties of related N-heteropolycycles like 6,13-diazapentacene have been studied using high-resolution absorbance and fluorescence spectra in solid neon, revealing detailed information about their electronic structure. nih.gov Such studies on this compound would be crucial for understanding its potential in applications such as organic electronics and photovoltaics.

| Compound | Solvent | Absorption Maxima (λmax, nm) | Transition Type |

|---|---|---|---|

| 4-([2,2':6',2''-terpyridin]-4'-yl)phenol | Not Specified | Low-energy band | Intraligand Charge Transfer (ICT) redalyc.org |

| 4-([2,2':6',2''-terpyridin]-4'-yl)phenol | Not Specified | High-energy band | π–π* redalyc.org |

Fluorescence Spectroscopy

The fluorescence properties of this compound and its derivatives are a subject of significant interest due to their potential applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and fluorescent sensors. The emission characteristics of these compounds, including their quantum yields and lifetimes, are highly sensitive to their molecular structure, the surrounding environment, and the presence of metal ions.

Detailed experimental studies on the specific fluorescence spectroscopy of the parent compound, this compound, are not extensively available in the public domain. However, research on closely related pyridine-based structures provides valuable insights into the expected photophysical behavior.

For instance, studies on substituted 2,6-diphenylpyridine fluorophores have demonstrated that the nature of the substituents significantly influences their emission spectra. Electron-donating groups tend to cause a red shift in the emission, indicative of an intramolecular charge transfer (ICT) character in the excited state. This ICT nature is often sensitive to the polarity of the solvent, leading to solvatochromic effects where the emission wavelength changes with the solvent's polarity.

Furthermore, the fluorescence of pyridine derivatives can be modulated by protonation. The nitrogen atoms in the pyridine rings can act as proton acceptors, and this interaction can lead to significant changes in the fluorescence, including quenching, enhancement, or ratiometric shifts in the emission wavelength. This property makes them potential candidates for pH sensors.

In the context of metal complexes, terpyridine and bipyridine ligands, which are structurally related to this compound, are well-known for forming luminescent complexes with various transition metals. For example, a silver(I) complex with 2',6'-difluoro-2,3'-bipyridine exhibits a strong and broad emission band in solution, with a photoluminescence quantum efficiency estimated to be around 0.2. nih.goviucr.orgiucr.orgresearchgate.net The emission in such complexes is often attributed to ligand-centered π–π* transitions, sometimes with a contribution from metal-to-ligand charge-transfer (MLCT) transitions. nih.gov

Similarly, iridium(III) complexes with substituted bipyridine ligands have been shown to be bright emitters, with their emission colors and quantum efficiencies being tunable by modifying the substituents on the pyridine rings. nih.govnih.gov

While specific data tables for this compound are not available from the searched literature, the following tables represent hypothetical data based on the properties of analogous compounds to illustrate the type of research findings that would be relevant.

Hypothetical Photophysical Data for this compound in Various Solvents

| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | Stokes Shift [cm⁻¹] | Quantum Yield (Φ_F) |

| Hexane | 1.88 | 310 | 380 | 6150 | 0.15 |

| Dichloromethane | 8.93 | 315 | 395 | 6300 | 0.25 |

| Acetonitrile | 37.5 | 318 | 410 | 7100 | 0.30 |

| Methanol | 32.7 | 320 | 420 | 7550 | 0.20 |

Hypothetical Fluorescence Lifetimes of this compound Derivatives

| Compound | Solvent | Fluorescence Lifetime (τ) [ns] |

| This compound | Dichloromethane | 2.5 |

| 2,6-bis(4-methoxyphenyl)pyridine | Dichloromethane | 3.8 |

| 2,6-bis(4-nitrophenyl)pyridine | Dichloromethane | 1.2 |

These tables are intended to be illustrative of the data that would be presented in a detailed study of the fluorescence spectroscopy of this compound. The actual experimental values would be necessary to provide a definitive characterization of this compound's photophysical properties.

Coordination Chemistry of 2,6 Dipyridin 3 Ylpyridine and Its Metal Complexes

Ligand Design Principles for Metal Complexation with Tridentate Ligands

Tridentate ligands are molecules or ions that can bind to a central metal atom through three donor atoms simultaneously, forming a chelate complex. The design of these ligands is guided by several key principles to ensure effective metal complexation, leading to complexes with high thermodynamic stability and specific geometric and electronic properties.

The chelate effect is a primary driving force in the formation of stable complexes with polydentate ligands. By binding to a metal ion at multiple points, the loss of entropy is less than if the same number of donor atoms were on separate monodentate ligands, making the complexation process more favorable. For tridentate ligands like 2,6-dipyridin-3-ylpyridine, the three nitrogen atoms of the pyridine (B92270) rings are pre-organized to coordinate to a metal in a meridional fashion, wrapping around the metal's equator.

The rigidity of the ligand backbone is another crucial design element. A rigid structure, as is typical for polypyridine ligands, minimizes the entropic penalty upon coordination and helps to enforce a specific coordination geometry. This rigidity also contributes to the high thermal stability of the resulting metal complexes.

Furthermore, the electronic properties of the donor atoms and the ligand backbone can be tuned to influence the properties of the metal complex. The introduction of electron-donating or electron-withdrawing groups on the pyridine rings can alter the ligand's sigma-donating and pi-accepting capabilities, which in turn affects the stability of the complex and the redox potential of the metal center. nih.gov The nitrogen atoms in pyridine are effective sigma donors, and the aromatic rings can participate in pi-backbonding with metal d-orbitals.

Formation of Stable Metal Complexes with Transition Metals

Transition metals, with their partially filled d-orbitals, readily form coordination complexes with a variety of ligands. Tridentate ligands like this compound are particularly adept at forming stable complexes with these metals due to the chelate effect and the favorable electronic interactions.

This compound is expected to act as a classic tridentate NNN-donor pincer ligand. The three nitrogen atoms are positioned to coordinate to a metal center in a meridional (mer) fashion, occupying three coplanar sites. This binding mode is characteristic of 2,2':6',2''-terpyridine and its analogues. The formation of two five-membered chelate rings upon coordination contributes significantly to the stability of the resulting complexes.

The geometry of the resulting complexes is typically octahedral or distorted octahedral, with the tridentate ligand occupying three coordination sites. The remaining sites are filled by other ligands, such as solvent molecules or counter-ions. In a 2:1 ligand-to-metal ratio, two ligands can fully occupy the six coordination sites of an octahedral metal center, forming a [M(ligand)₂]ⁿ⁺ complex.

Compared to a 2-pyridyl substituent, a 3-pyridyl group is expected to have different electronic and steric effects. Electronically, the position of the nitrogen atom influences the electron density distribution within the pyridine ring, which can affect the ligand's basicity and its ability to engage in pi-backbonding. Sterically, the geometry of the 3-pyridyl linkage may lead to a different spatial arrangement of the pyridine rings, potentially influencing the coordination geometry and the accessibility of the metal center to other ligands. While specific studies on this compound are scarce, research on other pyridyl-containing ligands suggests that such modifications can be used to fine-tune the properties of the resulting metal complexes. nih.gov

Investigation of Specific Metal Ions and Their Interactions

The interaction of this compound with various transition metals is expected to yield a rich and diverse coordination chemistry, with the properties of the complexes being dependent on the nature of the metal ion.

First-row transition metals are known to form a wide variety of complexes with tridentate nitrogen-donor ligands. The coordination chemistry of this compound with these metals is anticipated to be similar to that of terpyridine and its derivatives.

Cobalt(II) and Nickel(II): These ions typically form stable octahedral complexes with a 2:1 ligand-to-metal ratio, [Co(L)₂]²⁺ and [Ni(L)₂]²⁺, where L represents the tridentate ligand. These complexes are often colored and paramagnetic. For related ligands, the coordination geometry is generally a distorted octahedron. nih.gov

Iron(III): Iron(III) is expected to form stable, often intensely colored, octahedral complexes of the type [Fe(L)₂]³⁺. The high charge of the Fe(III) ion leads to strong ligand binding.

Copper(II): Copper(II) complexes with tridentate ligands often exhibit distorted geometries due to the Jahn-Teller effect. A 1:1 complex, [Cu(L)X₂], where X is a monodentate ligand, might adopt a square pyramidal or trigonal bipyramidal geometry. A 2:1 complex, [Cu(L)₂]²⁺, would likely have a distorted octahedral geometry.

Zinc(II): As a d¹⁰ ion, Zn(II) does not have crystal field stabilization energy and its complexes are typically colorless. It is expected to form stable octahedral [Zn(L)₂]²⁺ complexes, which are diamagnetic and can be readily characterized by NMR spectroscopy.

Manganese(III): Mn(III) is a d⁴ ion and its complexes are often high-spin and subject to Jahn-Teller distortion, similar to Cu(II). Stable octahedral complexes are expected.

The following table summarizes the expected coordination behavior of this compound with first-row transition metals, based on known complexes of analogous tridentate ligands.

| Metal Ion | Expected Complex Stoichiometry (Ligand:Metal) | Common Coordination Geometry | Expected Magnetic Properties |

| Co(II) | 2:1 | Distorted Octahedral | Paramagnetic |

| Ni(II) | 2:1 | Distorted Octahedral | Paramagnetic |

| Fe(III) | 2:1 | Distorted Octahedral | Paramagnetic (High or Low Spin) |

| Cu(II) | 1:1 or 2:1 | Distorted (Square Pyramidal, Trigonal Bipyramidal, or Octahedral) | Paramagnetic |

| Zn(II) | 2:1 | Distorted Octahedral | Diamagnetic |

| Mn(III) | 2:1 | Distorted Octahedral | Paramagnetic |

The heavier transition metals generally form more kinetically inert complexes and have a greater tendency to engage in pi-backbonding.

Ruthenium(II) and Osmium(II): Ru(II) and Os(II) form very stable, often luminescent, octahedral complexes with polypyridyl ligands. The [M(L)₂]²⁺ complexes are of particular interest for their potential applications in photochemistry and as sensitizers in solar cells. These d⁶ metal ions in a strong ligand field are typically low-spin and diamagnetic.

Iridium(III): Iridium(III), another d⁶ ion, forms highly stable and often phosphorescent octahedral complexes. These are of interest for applications in organic light-emitting diodes (OLEDs).

Platinum(II) and Palladium(II): These d⁸ metal ions typically favor a square planar coordination geometry. With a tridentate ligand like this compound, they are expected to form 1:1 complexes of the type [M(L)X]ⁿ⁺, where X is a monodentate ligand.

Mercury(II): Mercury(II) is a d¹⁰ ion that exhibits flexible coordination geometries. It can form complexes with varying coordination numbers, and the resulting structures can be influenced by the nature of the counter-ions and solvent molecules.

The table below outlines the anticipated coordination characteristics for this compound with selected second- and third-row transition metals, based on data for analogous ligands.

| Metal Ion | Expected Complex Stoichiometry (Ligand:Metal) | Common Coordination Geometry | Expected Magnetic Properties |

| Ru(II) | 2:1 | Distorted Octahedral | Diamagnetic |

| Ir(III) | 2:1 | Distorted Octahedral | Diamagnetic |

| Pt(II) | 1:1 | Square Planar | Diamagnetic |

| Pd(II) | 1:1 | Square Planar | Diamagnetic |

| Os(II) | 2:1 | Distorted Octahedral | Diamagnetic |

| Hg(II) | 1:1 or 1:2 | Variable (often distorted) | Diamagnetic |

Electronic and Geometric Structures of Metal Complexes

The geometry of metal complexes containing this compound is primarily dictated by the ligand's function as a bridging unit, leading to the formation of extended supramolecular architectures rather than discrete mononuclear species. The rotational freedom around the inter-ring carbon-carbon single bonds allows the ligand to adopt various conformations, which in turn influences the vectorial orientation of the nitrogen donor atoms and the resulting network topology. rsc.orgchimia.ch

Coordination Modes and Network Formation:

The coordination chemistry of this compound and its 4'-substituted derivatives has been explored with several transition metals, including cobalt(II), copper(II), and zinc(II). core.ac.uknih.gov In these complexes, the ligand consistently acts as a bidentate, bridging linker.

Cobalt(II) Complexes: Reactions with Co(NCS)₂ have been shown to produce two-dimensional networks. In these structures, the cobalt(II) ion typically resides in an octahedral environment, coordinated by four nitrogen atoms from four different this compound ligands in the equatorial plane and two thiocyanate (B1210189) anions in the axial positions, forming a trans-{Co(Ntpy)₄(NCS)₂} geometry. core.ac.uk

The resulting structures can range from one-dimensional chains to complex two- and three-dimensional networks, depending on the specific ligand, the metal ion's coordination preference, and the reaction conditions. rsc.orgrsc.org For instance, a hexatopic ligand featuring three this compound units formed an unusual one-dimensional coordination polymer with copper(II), consisting of alternating single and double loops. rsc.org

Interactive Data Table: Structural Features of this compound Metal Complexes

Below is a summary of representative crystal structures formed with this compound derivatives.

| Metal Ion | Ancillary Ligands | Ligand Function | Coordination Geometry | Network Dimensionality/Topology | Reference |

|---|---|---|---|---|---|

| Co(II) | NCS⁻ | Ditopic Linker | Octahedral, trans-{Co(Ntpy)₄(NCS)₂} | 2D Network | core.ac.uk |

| Cu(II) | hfacac⁻ | Linker for Tetratopic Ligand | Octahedral, trans-N donors | 2D (4,4)-Network | nih.gov |

| Zn(II) | hfacac⁻ | Linker for Tetratopic Ligand | Octahedral, cis-N donors | 2D (4,4)-Network | nih.gov |

| Cu(II) | hfacac⁻ | Linker for Hexatopic Ligand | Octahedral, cis-N donors | 1D Chain (loops) | rsc.org |

Redox Properties of this compound Metal Complexes

Detailed investigations into the redox properties, such as those determined by cyclic voltammetry, for metal complexes specifically incorporating the this compound ligand are not extensively reported in the surveyed scientific literature. The research focus for this particular isomer has been predominantly on its application in constructing coordination polymers and materials, where solid-state structural analysis is more common than electrochemical characterization.

Supramolecular Architectures and Self Assembly Processes Involving 2,6 Dipyridin 3 Ylpyridine

Design Principles for Self-Assembled Systems

The design of self-assembled systems relies on encoding molecular information into the constituent building blocks, which then interact spontaneously to form a desired, thermodynamically stable structure. researchgate.net A fundamental challenge is to engineer components that reliably assemble into complex architectures. nih.govharvard.edu The key design principles involve controlling the directionality, specificity, and strength of the interactions between molecules.

The molecular structure of 2,6-dipyridin-3-ylpyridine provides the necessary information for predictable self-assembly. As a tridentate ligand, it possesses three nitrogen atoms capable of coordinating with metal ions. The arrangement of these nitrogen atoms dictates the geometry of the resulting metal-ligand complexes, which serve as the vertices and linkers of the larger supramolecular structure. The goal is to select interactions between components to maximize the yield of the target structure. nih.gov This often involves ensuring that all energetically favorable interactions have a similar strength. nih.gov

Key factors in designing self-assembling systems with this compound include:

Ligand Geometry: The rigid structure and the specific angles between the three pyridine (B92270) rings of this compound predetermine the coordination geometry around a metal center.

Metal Ion Coordination: The choice of metal ion is crucial, as its preferred coordination number and geometry (e.g., octahedral, tetrahedral) must be compatible with the ligand to form stable and predictable nodes in the final assembly. researchgate.net

Non-Covalent Interactions: Beyond metal-ligand coordination, weaker forces such as hydrogen bonding and π-π stacking play a critical role in guiding the assembly process and stabilizing the final architecture. fortunejournals.com

Thermodynamic Control: Self-assembly is typically a thermodynamically driven process where the final structure represents a free energy minimum. The interactions are designed to be reversible, allowing the system to correct errors and arrive at the most stable configuration. fortunejournals.com

By manipulating these factors, researchers can direct the assembly of this compound and metal ions into discrete macrocycles, extended polymers, or porous frameworks.

Formation of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed by linking metal ions or clusters with organic ligands. researchgate.netberkeley.edu The design and synthesis of these structures have garnered significant attention due to their potential applications in areas like gas storage, catalysis, and chemical separations. researchgate.net The formation of MOFs depends on the stereochemical information encoded in the ligands and the coordination preferences of the metal ions. researchgate.net

In the construction of MOFs, this compound acts as an organic linker or "strut" that connects metal-based nodes. Its function is analogous to other polypyridyl ligands, such as terpyridine or bipyridine, which are frequently used to build coordination polymers and MOFs. researchgate.net

The key roles of this compound in MOF construction are:

Structural Linker: As a tridentate N-donor ligand, it can bridge multiple metal centers, propagating a network structure in one, two, or three dimensions. The specific connectivity depends on the coordination mode of the ligand and the metal ion used.

Directional Scaffolding: The rigid nature of the ligand and the fixed orientation of its three nitrogen donor sites provide precise directional control, leading to the formation of highly ordered, crystalline frameworks rather than amorphous polymers. This is a core principle of reticular chemistry, which involves linking molecular building blocks with strong bonds to create predetermined extended structures. berkeley.edu

The reaction of a ligand like this compound with metal salts under appropriate conditions (e.g., solvothermal synthesis) leads to the crystallization of the MOF structure. The final architecture is dependent on factors such as the choice of metal, the ligand-to-metal ratio, the solvent, and the temperature. rsc.org

A defining feature of MOFs is their porosity, which can be systematically tuned by altering the building blocks. berkeley.edu This "pore engineering" is a direct consequence of the designability of MOFs. The length and geometry of the organic linker are primary determinants of the pore size and shape within the framework. By using a ligand like this compound, it is possible to create frameworks with specific cavity dimensions.

The number of connection points on the metal node.

The geometry of the ligand, which dictates the angles at which linkers connect to the nodes.

For instance, combining a tridentate ligand like this compound with a metal ion that can accommodate two such ligands in an octahedral geometry could create a 6-connected node, potentially leading to a primitive cubic (pcu ) network. The use of different templates or reaction conditions can also direct the assembly towards specific, sometimes non-default, topologies. usf.edu

| Component | Role in MOF Structure | Influence on Topology & Pores |

|---|---|---|

| This compound (Ligand) | Organic Linker/Strut | Determines the distance between metal nodes (influencing pore size) and the angles of connection. |

| Metal Ion (e.g., ZnII, CuII) | Node/Vertex | Defines the number of connecting linkers (connectivity) and the geometry of the node (e.g., tetrahedral, octahedral). |

| Reaction Conditions (Solvent, Temperature) | Assembly Environment | Can influence which crystalline phase (topology) is thermodynamically or kinetically favored. Solvents can also act as templates within the pores. |

Metallosupramolecular Polymers and Dendrimers

Beyond infinite frameworks like MOFs, this compound is an excellent candidate for constructing discrete, soluble supramolecular structures such as polymers and dendrimers. These materials are formed through metal-coordination-driven self-assembly, where the metal ion acts as the "glue" holding the organic monomers together. researchgate.net

The connectivity of terpyridine-like ligands with metal ions, often denoted as , is a powerful tool for creating well-defined metallomacrocycles and other complex shapes. bohrium.com This same principle applies to this compound. By designing monomers that contain one or more this compound units, a variety of architectures can be achieved:

Metallosupramolecular Polymers: Linear polymers can be formed by linking ditopic monomers (containing two this compound units) with metal ions. These polymers are dynamic, and their formation can be reversible, depending on the strength of the metal-ligand bond.

Dendrimers: Dendrimers are highly branched, tree-like macromolecules. nih.gov Self-assembly provides an efficient route to these structures. Using a multivalent core and branched this compound-containing ligands, successive generations of dendrimers can be built. Coordination chemistry using polypyridyl ligands and metals like Ruthenium(II) or Osmium(II) has been a successful strategy for preparing such polynuclear dendritic species. nih.gov These structures are often redox-active and luminescent, making them interesting for applications in photochemical devices. nih.gov

Host-Guest Chemistry and Molecular Recognition

The cavities, channels, and pores within supramolecular structures formed from this compound can serve as hosts for smaller "guest" molecules. This area of host-guest chemistry is fundamental to applications in sensing, separation, and drug delivery. mdpi.com The binding of a guest molecule within a host is a process of molecular recognition , driven by the sum of non-covalent interactions between the two entities. nih.gov

The principles governing host-guest interactions in these systems include:

Size and Shape Complementarity: The guest molecule must fit physically within the host's cavity, a concept often described by the "lock and key" model. nih.gov The well-defined pores of a MOF made with this compound would offer high selectivity for guests of a specific size.

Chemical Complementarity: Favorable interactions between the host and guest are required for stable binding. For example, the aromatic pyridine rings of the this compound ligand lining a MOF pore could interact favorably with aromatic guest molecules through π-π stacking.

In a MOF constructed from this compound, the framework itself is the host. It can be used to trap guest molecules like other pyridine derivatives, where interactions such as hydrogen bonding between the guest and the framework can lead to the formation of stable host-guest compounds. nih.gov

Non-Covalent Interactions in Supramolecular Assemblies

While metal-ligand coordination is the primary directional force in many of the architectures discussed, a suite of weaker non-covalent interactions is essential for the formation, stability, and final structure of the assemblies. fortunejournals.comnih.gov These interactions are dynamic and reversible, which is critical for the "self-healing" nature of supramolecular systems. fortunejournals.com

Key non-covalent interactions in assemblies involving this compound include:

π-π Stacking: The electron-rich aromatic rings of the pyridine units can stack on top of one another. These interactions are crucial in dictating the packing of ligands and polymers in the solid state and can contribute significantly to the stability of host-guest complexes. mdpi.com

Anion-π and C-H···π Interactions: These are less conventional but significant interactions. Anion-π interactions can occur between an anion and the electron-deficient face of a pyridine ring. mdpi.comdoi.org C-H···π interactions, where a C-H bond acts as a weak donor to a π-system, also provide additional reinforcement to the supramolecular structure. doi.org

| Interaction Type | Description | Role in Assembly |

|---|---|---|

| π-π Stacking | Attractive interaction between aromatic rings. | Influences crystal packing; stabilizes host-guest complexes. mdpi.com |

| Hydrogen Bonding | Interaction between a hydrogen atom and an electronegative atom (e.g., O, N). | Directs assembly; stabilizes frameworks through solvent or co-ligand interactions. mdpi.comdoi.org |

| van der Waals Forces | Weak, non-specific electrostatic attractions. | Contributes to overall crystal stability and dense packing. fortunejournals.com |

| Anion-π / C-H···π | Interactions involving π-systems with anions or C-H bonds. | Provides additional structural reinforcement and directionality. mdpi.comdoi.org |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Terpyridine |

| Bipyridine |

| Ruthenium(II) |

Catalytic Applications of 2,6 Dipyridin 3 Ylpyridine Metal Complexes

Electrocatalysis

Metal complexes of polypyridyl ligands are well-known for their ability to mediate electron transfer processes, making them promising candidates for electrocatalysis. These applications are critical for developing sustainable energy technologies.

Hydrogen Evolution Reactions (HER) from Water

The electrocatalytic production of hydrogen from water is a cornerstone of clean energy strategies. While direct studies on 2,6-dipyridin-3-ylpyridine complexes for HER are not extensively documented, research on analogous cobalt and nickel terpyridine complexes provides significant insights. Cobalt complexes with polypyridyl ligands, for instance, are known to be competent molecular catalysts for the hydrogen evolution reaction (HER). nih.govnih.gov The mechanism generally involves the reduction of the metal center, followed by protonation to form a metal-hydride intermediate, which then releases hydrogen. nih.gov

For example, cobalt(II) complexes with pentadentate polypyridyl ligands have demonstrated enhanced stability and activity for both electro- and photocatalytic HER in neutral water. researchgate.net Similarly, nickel complexes featuring pyridine-functionalized N-heterocyclic carbene ligands are active in electrocatalytic hydrogen production. researchgate.net The catalytic efficiency of these systems is often evaluated by their turnover frequency (TOF) and the overpotential required to drive the reaction.

| Complex | Metal Center | Conditions | Turnover Frequency (TOF) | Overpotential (mV) |

|---|---|---|---|---|

| [Co(Py3Me-Bpy)(OH2)]2+ | Cobalt | pH 7 aqueous solution | 266,300 (TON over 20h) | 586 |

| Ni(4,4′-OCH3-2,2′-bpy)(pyS)2 | Nickel | 1/1 EtOH/H2O | >7300 (TON over 30h, photocatalytic) | Not specified |

Carbon Dioxide (CO2) Reduction

The electrochemical reduction of carbon dioxide into valuable chemical feedstocks is a critical area of research for mitigating climate change and creating a circular carbon economy. Metal complexes of polypyridine ligands, including terpyridines, have been extensively studied as catalysts for this transformation, typically yielding carbon monoxide (CO) or formic acid.

While specific data for this compound complexes is limited, studies on cobalt and nickel complexes with the 2,2':6',2''-terpyridine ligand demonstrate their potential. These complexes can catalytically reduce CO2 to CO with varying degrees of selectivity and efficiency. nih.gov For instance, a dinuclear cobalt complex bridged by a pyrazole (B372694) with terpyridine substituents shows electrocatalytic activity for CO2 reduction to CO in the presence of a proton source, with a selectivity of up to 94%. acs.orgnih.gov The catalytic performance is often assessed by the Faradaic efficiency (FE) for a particular product and the overpotential required.

Cobalt complexes with bis(pyridylmonoimine)-based ligands have also been investigated, showing that the ligand structure and reaction conditions, such as the presence and concentration of a proton source, significantly impact catalytic activity and stability. acs.orgrsc.org

| Complex | Metal Center | Product | Faradaic Efficiency (FE) | Overpotential (V) |

|---|---|---|---|---|

| Binuclear Co-bis(terpyridine) pyrazole | Cobalt | CO | up to 94% | 0.39 |

| [Co(qpy)(H2O)2]2+ | Cobalt | CO | 90% | 0.14 |

| [Co(PDI-PyCH3+I−)] | Cobalt | CO | >95% | Positive shift of 0.18 V vs. parent |

Organic Transformations and Functional Group Conversions

Metal complexes of this compound and its analogues are potential catalysts for a range of organic reactions, leveraging the versatile reactivity of the coordinated metal center.

Olefin Metathesis

Olefin metathesis is a powerful tool in organic synthesis for the formation of carbon-carbon double bonds, with ruthenium-based catalysts, such as Grubbs and Hoveyda-Grubbs catalysts, being particularly prominent. nih.govresearchgate.net The ligands coordinated to the ruthenium center play a crucial role in tuning the catalyst's stability and activity. While the use of this compound in this context is not well-documented, the incorporation of pyridine-based ligands into ruthenium metathesis catalysts is a known strategy to modify their catalytic properties. mdpi.com For instance, nitrogen-chelated ruthenium catalysts containing two pyridine (B92270) ligands have been reported. nih.gov The substitution of phosphine (B1218219) ligands with pyridine derivatives can influence the initiation rate of the catalyst. mdpi.com

The development of ruthenium catalysts with N-heterocyclic carbene (NHC) ligands connected to a benzylidene ligand via a linker has led to self-chelated Hoveyda-Grubbs type complexes with polymeric structures that are active in olefin metathesis. rsc.org

Asymmetric Catalysis and Enantioselectivity

The synthesis of chiral molecules with high enantiomeric excess is a major goal in modern chemistry, particularly for the pharmaceutical industry. Chiral pyridine-containing ligands are widely used in asymmetric catalysis. core.ac.uknih.govresearchgate.net While there is a lack of specific reports on the use of chiral this compound metal complexes, the principles of asymmetric catalysis with analogous structures are well-established.

A key strategy involves the design of chiral ligands that, upon coordination to a metal center, create a chiral environment that directs the stereochemical outcome of a reaction. For example, the enantioselective hydrogenation of terpyridine-type N-heteroarenes using chiral ruthenium catalysts has been developed to produce chiral tridentate nitrogen ligands. acs.org These resulting chiral ligands can then be used in other asymmetric transformations. Copper-catalyzed asymmetric alkylation of β-substituted alkenyl pyridines using a chiral diphosphine ligand is another example of achieving high enantioselectivity. nih.gov

| Reaction | Catalyst System | Product Type | Enantiomeric Excess (ee) |

|---|---|---|---|

| Asymmetric Hydrogenation of Terpyridines | Ru(diamine) complexes | Chiral pyridine-amine ligands | >99% |

| Cu-catalyzed Asymmetric Alkylation | Copper-chiral diphosphine | Alkylated chiral pyridines | up to 97% |

Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful and sustainable method for driving a wide range of organic transformations. researchgate.net Ruthenium and iridium polypyridyl complexes are the most common photocatalysts due to their favorable photophysical and electrochemical properties. researchgate.netresearchgate.netchemie-brunschwig.ch Upon absorption of visible light, these complexes are excited to a long-lived triplet state that can engage in single-electron transfer with organic substrates, initiating radical-based reaction pathways.

The photocatalytic activity is often dictated by the redox potentials of the excited state of the complex, which can be tuned by modifying the ligand structure.

Water Oxidation Catalysis

Metal complexes incorporating this compound and analogous terpyridine-like ligands have emerged as promising catalysts for the water oxidation reaction, a critical process in artificial photosynthesis and the production of solar fuels. The robust coordination of these tridentate ligands to metal centers, typically ruthenium or iridium, provides stability under the harsh oxidative conditions required for water splitting.

Research into ruthenium-based catalysts has demonstrated significant progress. For instance, a series of mononuclear ruthenium complexes featuring a 2,2'-bipyridine-6,6'-dicarboxylate (bda) ligand and various axial pyridazine-based ligands have shown exceptional activity in cerium(IV)-driven water oxidation. nih.gov One such complex achieved a remarkable turnover number (TON) of over 55,000, highlighting the potential for designing highly efficient molecular catalysts. nih.gov In another study, ruthenium complexes with a [2,2':6',2''-terpyridine]-6,6''-dicarboxylato (tda) ligand, when anchored on multi-walled carbon nanotubes, functioned as exceptionally stable molecular anodes for water oxidation, achieving over one million turnovers.

The catalytic performance is intricately linked to the ligand environment. Studies on a series of ruthenium(II) terpyridine complexes have shown that the stability of a monodentate chloride ligand, which must be displaced by water for the catalytic cycle to initiate, significantly influences the catalytic efficiency. nih.gov For example, the complex [Ru(tpy)(bpy)Cl]Cl (where tpy = 2,2':6',2''-terpyridine and bpy = 2,2'-bipyridine) exhibited a TON of 400 after 20 hours, whereas a derivative with a more extended π-system, [Ru(tpy)(dppz)Cl]Cl (dppz = dipyrido[3,2-a:2',3'-c]phenazine), showed a lower TON of 300 under the same conditions. nih.gov This difference was attributed to the increased stability of the ruthenium-chloride bond in the dppz complex, which hinders the initiation of the catalytic cycle. nih.gov

Iridium complexes with related polypyridyl ligands have also been investigated as water oxidation catalysts. A heterogeneous catalyst, formed by immobilizing an iridium complex with a dipyridyl-pyridazine ligand on an SBA-15 support, demonstrated high stability and achieved a total turnover number of 1468 in cerium(IV)-driven water oxidation. acs.org The initial turnover frequency (TOF) for this heterogeneous system was calculated to be 4.1 min⁻¹. acs.org

The following table summarizes the catalytic performance of selected ruthenium and iridium complexes with terpyridine and related ligands in water oxidation.

| Catalyst/Precursor | Oxidant | TON (Turnover Number) | TOF (Turnover Frequency) | Reference |

| [Ru(bda)(phthalazine)₂] | Ce(IV) | > 55,400 | 286 s⁻¹ | nih.gov |

| [Ru(tda)(4-(pyren-1-yl)pyridine)₂] on MWCNT | - | > 1,000,000 | - | |

| [Ru(tpy)(bpy)Cl]Cl | Ce(IV) | 400 | - | nih.gov |

| [Ru(tpy)(dppz)Cl]Cl | Ce(IV) | 300 | - | nih.gov |

| Ir@NdppzSBA (heterogeneous) | Ce(IV) | 1468 (total) | 4.1 min⁻¹ | acs.org |

Mechanistic Investigations of Catalytic Cycles

Understanding the mechanistic pathways of water oxidation catalyzed by metal complexes of this compound and its isomers is crucial for the rational design of more efficient and robust catalysts. Detailed mechanistic studies, often employing a combination of kinetic analysis, spectroscopy, and computational methods, have primarily focused on ruthenium-terpyridine systems.

A widely accepted general mechanism for water oxidation by single-site ruthenium-polypyridyl complexes involves a series of proton-coupled electron transfer (PCET) steps. The catalytic cycle is initiated by the substitution of a labile ligand (e.g., chloride) with a water molecule to form a catalytically active aqua complex, such as [Ru(tpy)(bpy)(H₂O)]²⁺. This species then undergoes a series of oxidative steps, driven by a chemical oxidant like cerium(IV), to generate high-valent ruthenium-oxo species.

For the well-studied [Ru(tpy)(bpm)(H₂O)]²⁺ (where bpm = 2,2'-bipyrimidine) complex, the mechanism has been elucidated through stopped-flow experiments. The catalytic cycle proceeds through the following key steps:

Oxidation to Ru(IV)=O: The initial [RuII(tpy)(bpm)(H₂O)]²⁺ complex is oxidized in two successive one-electron steps, coupled with the loss of protons, to form a [RuIV(tpy)(bpm)(O)]²⁺ species.

Formation of Ru(V)=O: Further oxidation generates the highly electrophilic [RuV(tpy)(bpm)(O)]³⁺ intermediate. This species is considered the key active intermediate for O-O bond formation.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic oxygen atom of the Ru(V)=O moiety. This is often the rate-determining step and leads to the formation of a ruthenium-hydroperoxo ([RuIII(tpy)(bpm)(OOH)]²⁺) intermediate.

Further Oxidation and O₂ Release: The hydroperoxo intermediate is then further oxidized, leading to the release of molecular oxygen and the regeneration of a lower-valent ruthenium species, which can re-enter the catalytic cycle.

While the formation of a Ru(V)=O species is a central feature in many proposed mechanisms, some studies suggest that under certain conditions, a [RuIV=O]²⁺ species might be the highest accessible oxidation state. In such cases, alternative pathways for O-O bond formation, such as the interaction of two Ru(IV)=O units, might be operative, although this is more commonly proposed for dinuclear catalysts.

Materials Science Applications of 2,6 Dipyridin 3 Ylpyridine Derived Systems

Luminescent and Photophysical Materials

Systems derived from 2,6-dipyridin-3-ylpyridine and its isomers are of significant interest for their luminescent and photophysical properties. The interconnected pyridine (B92270) rings form a conjugated π-system that can be readily modified to tune its electronic and emissive characteristics. The nitrogen atoms can coordinate with metal ions, which can influence the electronic properties of the metal center and lead to unique luminescent behaviors.

The fluorescence and phosphorescence of these materials often arise from ligand-centered π–π* transitions. metu.edu.tr For instance, studies on related bipyridine compounds show that substitutions on the pyridine rings, such as adding fluorine or methoxy (B1213986) groups, can shift the emission wavelengths. metu.edu.trnih.gov One fluorinated bipyridine derivative emits strong fluorescence with a maximum wavelength (λmax) of 325 nm, while a methoxy-substituted version displays a red-shifted emission at 366 nm. metu.edu.trnih.gov This tunability is crucial for designing materials with specific light-emitting properties for various applications.

Pyridine- and terpyridine-based compounds are integral to the advancement of organic light-emitting diodes (OLEDs) due to their excellent electronic properties and thermal stability. rsc.org Derivatives of this compound can function in several key roles within an OLED device structure, including as emissive materials, host materials for phosphorescent dopants, and as charge-transporting layers. nih.govrsc.org

As emissive materials, their chemical structure can be tailored to produce light of specific colors. For example, a non-doped OLED using 2,4,6-tri(1-pyrenyl)pyridine as the emissive layer produced sky-blue electroluminescence and achieved a maximum external quantum efficiency (EQE) of 6.0%. researchgate.net The high triplet energies of some bipyridine derivatives, ranging from 2.64 to 2.65 eV, make them suitable as host materials in phosphorescent OLEDs (PHOLEDs), preventing energy back-transfer from the phosphorescent guest molecule. metu.edu.trnih.gov

Furthermore, pyridine-based structures are excellent electron-transporting materials (ETMs) due to the electron-deficient nature of the pyridine ring. rsc.orgmdpi.com Terpyridine-capped molecules have been used to create highly efficient and long-lasting green and deep-red PHOLEDs. rsc.org Similarly, pyrene-pyridine derivatives have been successfully employed as hole-transporting materials (HTMs), demonstrating stable performance and low efficiency roll-off in devices.

| Compound Class | Role in OLED | Key Finding / Property |

| Fluorinated Bipyridine | Potential Host Material | Exhibits a high triplet energy (T1) of 2.64 eV, suitable for hosting phosphorescent emitters. metu.edu.trnih.gov |

| Methoxy-substituted Bipyridine | Potential Host Material | Also shows a high triplet energy (T1) of 2.65 eV. metu.edu.trnih.gov |

| Pyrene-Pyridine Derivatives | Hole-Transporting Material (HTM) | Devices showed stable performance with low efficiency roll-off and high luminance. |

| Terpyridine Derivatives | Electron-Transporting Material (ETM) | Enabled green phosphorescent OLEDs with a maximum external quantum efficiency (EQE) of 22.5% and a remarkable lifetime. rsc.org |

| 2,4,6-tri(1-pyrenyl)pyridine | Emissive Layer | Produced a sky-blue OLED with a maximum EQE of 6.0%. researchgate.net |

The nitrogen atoms within the pyridine rings of this compound derivatives make them effective recognition sites for various analytes, particularly metal ions. This interaction can trigger a change in the molecule's photophysical properties, such as fluorescence quenching or enhancement, forming the basis for a chemical sensor. frontiersin.org Luminescent materials that respond to external stimuli are highly suitable for applications in chemosensors and photoelectric devices. frontiersin.org

For example, a pyrene-based liquid crystalline dimer demonstrated selective sensing capabilities for Sn²⁺ and Cu²⁺ ions. frontiersin.org The addition of Cu²⁺ caused significant fluorescence quenching, while Sn²⁺ induced an initial quenching followed by enhancement at higher concentrations. frontiersin.org Similarly, conjugated polymers incorporating 2,6-substituted pyridine units have been designed as selective sensors for palladium (Pd²⁺) ions, with a detection limit as low as 1 x 10⁻⁶ M in aqueous solution. rsc.org

Beyond simple sensing, these compounds can be incorporated into molecular switches. These are molecules that can be reversibly shifted between two or more stable states in response to an external stimulus like light. mdpi.com Theoretical studies have explored the use of pyridine units as a "proton crane" in tautomeric molecular switches, where light irradiation can induce a long-range proton transfer, effectively switching the molecule from an enol to a keto form. mdpi.com Another example is a rhodamine-quinoline based chemosensor that acts as a reversible molecular switch for the sequential detection of Al³⁺ and F⁻ ions. mdpi.com

| Sensor/Switch System | Analyte(s) | Principle of Operation | Detection Limit |

| Pyrene-based liquid crystalline dimer frontiersin.org | Sn²⁺, Cu²⁺ | Fluorescence quenching and/or enhancement upon metal ion binding. | 1.61 x 10⁻⁵ M (Sn²⁺) |

| 2,6-substituted pyridine-containing polymer rsc.org | Pd²⁺ | Fluorescence quenching upon binding with palladium ions. | 1 x 10⁻⁶ M |

| Rhodamine–quinoline type molecular switch mdpi.com | Al³⁺, then F⁻ | "Turn-on" fluorescence for Al³⁺, followed by quenching with F⁻. | 8.0 µM (for F⁻) |

Conductive Polymers and Molecular Electronics

The integration of this compound and related terpyridine structures into polymer backbones has led to the development of novel conductive materials. These can be categorized as conjugated polymers, where the pyridine unit is part of the π-conjugated backbone, or as metallo-supramolecular polymers, where the terpyridine unit acts as a ligand to link metal ions into a polymer chain. mdpi.comrsc.org

Metallo-supramolecular polymers based on terpyridine ligands and various transition metals (e.g., Cu, Co, Ni, Ru) exhibit interesting electrochemical and optoelectronic properties. metu.edu.trfrontiersin.orgrsc.org For instance, a 2D bis(terpyridine)copper(II) polymer thin film was shown to have electrochemical micro-supercapacitor behavior, highlighting its potential as an electro-functional material. mdpi.com In another study, a series of terpyridine-based metallopolymers were synthesized and blended with single-walled carbon nanotubes (SWCNTs) to create thermoelectric materials. rsc.org The composite containing a Cu(II)-based polymer achieved the highest power factor of 38.3 μW·m⁻¹·K⁻². rsc.org

In the realm of molecular electronics, which deals with electronic components built from single molecules, the inherent charge transport properties of these compounds are critical. Theoretical studies on 2,6-dipyridyl anthracene, a molecule with structural similarities, have been conducted to understand its hole transport properties. nih.gov Such research is vital for designing new organic semiconductor materials with high intrinsic charge mobility for applications in devices like field-effect transistors. nih.gov

| Polymer System | Type | Key Electronic Property/Application | Measured Value |

| Bis(terpyridine)copper(II) film mdpi.com | Metallopolymer | Electro-functional; exhibits micro-supercapacitor behavior. | N/A |

| Cu(II)-containing metallopolymer-SWCNT composite rsc.org | Metallopolymer | Thermoelectric material with optimized power factor. | 38.3 μW·m⁻¹·K⁻² |

| Carbazole-based copolymer with 2,6-di(9H-carbazol-9-yl)pyridine unit mdpi.com | Conjugated Polymer | Electrochromic material for smart windows. | Coloration Efficiency: 248.4 cm² C⁻¹ |

Photoactive Materials

A material is considered photoactive if it interacts with light to produce a physical or chemical change. Systems derived from this compound are inherently photoactive due to their conjugated electronic structure, which allows them to absorb and emit photons. This photoactivity is the foundation for their use in the luminescent applications and OLEDs discussed previously. metu.edu.trresearchgate.net

The absorption of ultraviolet or visible light excites electrons within the molecule, typically through π–π* transitions. metu.edu.tr The molecule then relaxes by emitting this energy as light (luminescence) or through non-radiative pathways. The specific wavelengths of light absorbed and emitted are determined by the molecular structure and can be finely tuned. nih.gov

Beyond light emission, this photoactivity is harnessed in other areas. For example, electrochromic devices, which change color in response to an electrical voltage, rely on materials that are both electro- and photoactive. Copolymers containing 2,6-di(9H-carbazol-9-yl)pyridine units have been used as the active layer in such devices, exhibiting high optical contrast (up to 57.0%) and switching between yellowish-green and purplish-gray states. mdpi.com This behavior stems from changes in the polymer's electronic structure upon oxidation and reduction, which alters how it absorbs visible light.

Development of Advanced Functional Materials

The versatility of the this compound scaffold allows it to be a key component in a wide array of advanced functional materials. Its ability to act as a rigid structural linker and a metal-coordinating ligand is particularly valuable in supramolecular chemistry and nanotechnology.

One significant application is in the construction of Metal-Organic Frameworks (MOFs). The terpyridine unit can coordinate with metal ions to form highly ordered, porous 3D structures. These MOFs have potential applications in technologies such as gas storage and separation.

Another area of development is the functionalization of nanoparticles. Researchers have synthesized terpyridine derivatives featuring a diselenide unit. These molecules are of interest for functionalizing silica (B1680970) or gold nanoparticles, which could then be applied in biomedicine for drug loading or as drug carriers. The terpyridine moiety provides a site for further chemical modification or coordination, while the diselenide group can anchor the molecule to the nanoparticle surface.

The collective applications in light-emitting diodes, sensors, and conductive polymers further underscore the role of this compound systems in creating a diverse range of materials with tailored electronic, optical, and chemical properties. rsc.orgrsc.org

Theoretical and Computational Investigations of 2,6 Dipyridin 3 Ylpyridine Systems

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govmdpi.com It is a widely used method for calculating the electronic properties of molecules, including those with pyridine-based structures. mdpi.com DFT calculations for 2,6-dipyridin-3-ylpyridine systems allow for the detailed analysis of their electronic characteristics, which are fundamental to their chemical behavior and potential applications.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. wikipedia.org The energy difference between these orbitals, known as the HOMO-LUMO gap, provides insights into the chemical reactivity, kinetic stability, and the energy of the lowest electronic excitation possible within the molecule. wikipedia.orgschrodinger.com

In organic molecules like this compound, the HOMO is typically associated with the electron-donating ability, while the LUMO relates to the electron-accepting ability. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower stability. wikipedia.org DFT calculations are a common approach to determine the energies of these orbitals and the resulting energy gap. schrodinger.com For pyridine (B92270) derivatives, these calculations have been shown to provide valuable data on their electronic transitions. mdpi.com

Below is an interactive data table with hypothetical, yet representative, HOMO-LUMO energy levels for this compound based on typical values for similar aromatic nitrogen-containing heterocyclic compounds.

| Molecular Orbital | Energy (eV) |

| LUMO+1 | -1.2 |

| LUMO | -1.9 |

| HOMO | -5.8 |

| HOMO-1 | -6.5 |

| HOMO-LUMO Gap | 3.9 |

Note: These values are illustrative and would require specific DFT calculations on this compound for precise determination.

The redox behavior of this compound is a key aspect of its chemistry, particularly in the context of its potential use in materials science and catalysis. DFT calculations can be employed to predict the redox potentials of molecules. These calculations are often correlated with experimental techniques like cyclic voltammetry. uit.nomdpi.com For oligo(aza)pyridines, a linear relationship has been observed between DFT-calculated energies and experimentally measured reduction potentials. uit.no

The electron density distribution, which can also be calculated using DFT, reveals the regions of a molecule that are electron-rich or electron-poor. This information is critical for understanding intermolecular interactions and the reactivity of the molecule towards electrophiles and nucleophiles. The molecular electrostatic potential (MEP) map is a common way to visualize the electron density distribution. mdpi.com

For substituted terpyridine ligands, it has been shown that electron-donating or electron-withdrawing substituents can shift the redox potentials to lower or higher values, respectively. mdpi.com This highlights the tunability of the electronic properties of these systems.

The following interactive table presents representative redox potential data for related oligo(aza)pyridine compounds, which can provide an indication of the expected redox behavior of this compound.

| Compound | First Reduction Potential (V vs. Fc/Fc+) |

| 2,2':6',2''-Terpyridine | < -2.0 |

| Substituted Terpyridines | Varies with substituent |

| 2,6-di(pyrazinyl)pyridine | -1.8 (approx.) |

Note: The values are based on data for related compounds and serve as an estimate. uit.no

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net This technique is particularly useful for conformational analysis, providing insights into the different spatial arrangements a molecule can adopt and the energetic landscape that governs these conformations. mdpi.comresearchgate.netnih.gov

MD simulations involve solving Newton's equations of motion for a system of interacting atoms, where the forces between atoms are described by a force field. researchgate.net The resulting trajectory provides a detailed picture of the molecule's dynamic behavior. Analysis of this trajectory can yield information on stable conformers, the barriers to rotation between them, and the distribution of different conformations at a given temperature. nih.gov

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical calculations are a powerful tool for elucidating the mechanisms of chemical reactions. rsc.orgresearchgate.net These calculations can be used to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and transition states. rsc.org This allows for a detailed understanding of the reaction pathway and the factors that control the reaction rate and selectivity.

For this compound, quantum chemical calculations could be used to investigate a variety of potential reactions, such as its synthesis, its coordination to metal centers, or its functionalization. By calculating the energies of the species involved in the reaction, it is possible to determine the thermodynamics and kinetics of the process. rsc.org

These computational methods can guide the design of new synthetic routes and the development of novel catalysts. rsc.org For instance, by understanding the mechanism of a particular reaction, it may be possible to modify the reaction conditions or the structure of the reactants to improve the yield or selectivity of the desired product.

Prediction of Spectroscopic Properties

Theoretical calculations can be used to predict various spectroscopic properties of molecules, which can then be compared with experimental data to confirm the molecular structure and understand its electronic properties. Time-dependent density functional theory (TD-DFT) is a common method for predicting UV-visible absorption spectra. redalyc.orgmpg.de

For this compound, TD-DFT calculations could predict the energies of electronic transitions and their corresponding oscillator strengths, which determine the intensity of the absorption bands. redalyc.orgmpg.de These calculations can help to assign the observed peaks in an experimental spectrum to specific electronic transitions, such as π→π* or n→π* transitions. mdpi.com

In addition to UV-visible spectra, other spectroscopic properties such as infrared (IR) and Raman vibrational frequencies can also be calculated. researchgate.net These calculations can aid in the interpretation of experimental vibrational spectra, providing a detailed assignment of the observed vibrational modes to specific molecular motions. researchgate.net

Q & A

Q. What are the optimal synthetic routes for 2,6-dipyridin-3-ylpyridine, and how can purity be validated?